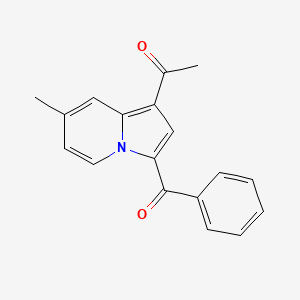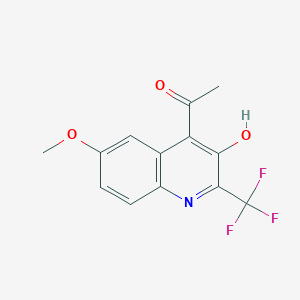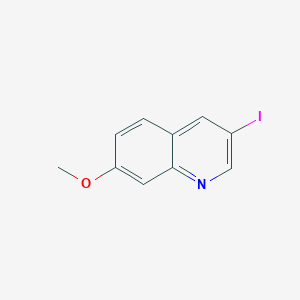![molecular formula C11H7F2N5O2 B11845307 2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11845307.png)
2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused with a triazoloquinazoline core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazoloquinazoline derivatives, which share structural similarities but differ in their substituents and functional groups. Examples include:
- 2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine derivatives with different halogen or alkyl substitutions.
- Other triazoloquinazoline compounds with varying ring structures and functional groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C11H7F2N5O2 |
|---|---|
Poids moléculaire |
279.20 g/mol |
Nom IUPAC |
12,12-difluoro-4-methyl-11,13-dioxa-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2,4,7,10(14),15-hexaen-7-amine |
InChI |
InChI=1S/C11H7F2N5O2/c1-4-15-9-5-2-3-6-8(20-11(12,13)19-6)7(5)16-10(14)18(9)17-4/h2-3H,1H3,(H2,14,16) |
Clé InChI |
MGJHOVPDUBDFTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=N1)C3=C(C4=C(C=C3)OC(O4)(F)F)N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11845227.png)


![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845247.png)

![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845254.png)
![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845260.png)
![1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845264.png)


![1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11845290.png)

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B11845315.png)

